5-Amino-6-(methylamino-d3)quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of boron reagents with halogenated quinoline derivatives . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 5-Amino-6-(methylamino-d3)quinoline .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of palladium-catalyzed cross-coupling reactions and deuterium exchange reactions to introduce the deuterium atoms into the quinoline ring .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-6-(methylamino-d3)quinoline can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are often employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Amino-6-(methylamino-d3)quinoline involves its interaction with cellular targets, influencing various biochemical pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting processes such as cellular metabolism, energy production, and signal transduction . The deuterium atoms in the compound can also provide insights into the kinetic isotope effects in biochemical reactions .
Comparison with Similar Compounds
5-Aminoquinoline: Lacks the methylamino and deuterium substitutions.
6-Methylaminoquinoline: Contains a methylamino group but lacks deuterium labeling.
5,6-Diaminoquinoline: Contains two amino groups but no methylamino or deuterium substitutions.
Uniqueness: 5-Amino-6-(methylamino-d3)quinoline is unique due to its deuterium labeling, which makes it particularly valuable in metabolic studies and NMR spectroscopy.
Properties
IUPAC Name |
6-N-(trideuteriomethyl)quinoline-5,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBLHRTAVWXIJ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C2=C(C=C1)N=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675588 |
Source
|
Record name | N~6~-(~2~H_3_)Methylquinoline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-95-9 |
Source
|
Record name | N~6~-(~2~H_3_)Methylquinoline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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